molecular formula C21H22F3NO4 B4307632 3-(3,5-DIMETHYLBENZYL)-2-METHYL-4-OXO-4-[4-(TRIFLUOROMETHOXY)ANILINO]BUTANOIC ACID

3-(3,5-DIMETHYLBENZYL)-2-METHYL-4-OXO-4-[4-(TRIFLUOROMETHOXY)ANILINO]BUTANOIC ACID

Cat. No.: B4307632
M. Wt: 409.4 g/mol
InChI Key: LCZLECYRVQXITQ-UHFFFAOYSA-N
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Description

3-(3,5-DIMETHYLBENZYL)-2-METHYL-4-OXO-4-[4-(TRIFLUOROMETHOXY)ANILINO]BUTANOIC ACID is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a benzyl group, a methyl group, an oxo group, and a trifluoromethoxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIMETHYLBENZYL)-2-METHYL-4-OXO-4-[4-(TRIFLUOROMETHOXY)ANILINO]BUTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The synthesis begins with the preparation of the 3,5-dimethylbenzyl intermediate through Friedel-Crafts alkylation of toluene with 3,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Methyl Group:

    Formation of the Oxo Group: The oxo group is introduced via oxidation of the methylated intermediate using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Amination with Trifluoromethoxyphenylamine: The final step involves the amination of the oxo intermediate with 4-(trifluoromethoxy)aniline under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DIMETHYLBENZYL)-2-METHYL-4-OXO-4-[4-(TRIFLUOROMETHOXY)ANILINO]BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(3,5-DIMETHYLBENZYL)-2-METHYL-4-OXO-4-[4-(TRIFLUOROMETHOXY)ANILINO]BUTANOIC ACID has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer effects.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-DIMETHYLBENZYL)-2-METHYL-4-OXO-4-[4-(TRIFLUOROMETHOXY)ANILINO]BUTANOIC ACID depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethoxyphenylamino group may play a key role in binding to these targets, while the oxo and benzyl groups may influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethylbenzyl)-2-methyl-4-oxo-4-{[4-methoxyphenyl]amino}butanoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-(3,5-dimethylbenzyl)-2-methyl-4-oxo-4-{[4-chlorophenyl]amino}butanoic acid: Similar structure but with a chloro group instead of a trifluoromethoxy group.

    3-(3,5-dimethylbenzyl)-2-methyl-4-oxo-4-{[4-nitrophenyl]amino}butanoic acid: Similar structure but with a nitro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in 3-(3,5-DIMETHYLBENZYL)-2-METHYL-4-OXO-4-[4-(TRIFLUOROMETHOXY)ANILINO]BUTANOIC ACID imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects. These properties can influence the compound’s reactivity, stability, and biological activity, making it distinct from similar compounds with different substituents.

Properties

IUPAC Name

3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxo-4-[4-(trifluoromethoxy)anilino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO4/c1-12-8-13(2)10-15(9-12)11-18(14(3)20(27)28)19(26)25-16-4-6-17(7-5-16)29-21(22,23)24/h4-10,14,18H,11H2,1-3H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZLECYRVQXITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C(C)C(=O)O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-DIMETHYLBENZYL)-2-METHYL-4-OXO-4-[4-(TRIFLUOROMETHOXY)ANILINO]BUTANOIC ACID
Reactant of Route 2
Reactant of Route 2
3-(3,5-DIMETHYLBENZYL)-2-METHYL-4-OXO-4-[4-(TRIFLUOROMETHOXY)ANILINO]BUTANOIC ACID
Reactant of Route 3
3-(3,5-DIMETHYLBENZYL)-2-METHYL-4-OXO-4-[4-(TRIFLUOROMETHOXY)ANILINO]BUTANOIC ACID
Reactant of Route 4
3-(3,5-DIMETHYLBENZYL)-2-METHYL-4-OXO-4-[4-(TRIFLUOROMETHOXY)ANILINO]BUTANOIC ACID
Reactant of Route 5
3-(3,5-DIMETHYLBENZYL)-2-METHYL-4-OXO-4-[4-(TRIFLUOROMETHOXY)ANILINO]BUTANOIC ACID
Reactant of Route 6
3-(3,5-DIMETHYLBENZYL)-2-METHYL-4-OXO-4-[4-(TRIFLUOROMETHOXY)ANILINO]BUTANOIC ACID

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